Cas no 1187168-80-4 (2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine)

2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine
- (2-Methylpyridin-4-yl)(2-(trifluoromethyl)phenyl)methanone
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- MDL: MFCD13153279
- インチ: 1S/C14H10F3NO/c1-9-8-10(6-7-18-9)13(19)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3
- InChIKey: OSDWIBRESXCOAH-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(C1C=CN=C(C)C=1)=O)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 329
- トポロジー分子極性表面積: 30
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M093065-500mg |
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine |
1187168-80-4 | 500mg |
$ 735.00 | 2022-06-02 | ||
Ambeed | A223473-1g |
(2-Methylpyridin-4-yl)(2-(trifluoromethyl)phenyl)methanone |
1187168-80-4 | 97% | 1g |
$371.0 | 2024-04-25 | |
abcr | AB363514-1 g |
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine, 97%; . |
1187168-80-4 | 97% | 1g |
€954.60 | 2023-06-20 | |
abcr | AB363514-2 g |
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine, 97%; . |
1187168-80-4 | 97% | 2g |
€1400.00 | 2023-06-20 | |
Fluorochem | 203464-5g |
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine |
1187168-80-4 | 97% | 5g |
£1702.00 | 2022-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781961-1g |
(2-Methylpyridin-4-yl)(2-(trifluoromethyl)phenyl)methanone |
1187168-80-4 | 97% | 1g |
¥12230.00 | 2024-08-09 | |
abcr | AB363514-1g |
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine, 97%; . |
1187168-80-4 | 97% | 1g |
€954.60 | 2025-02-21 | |
TRC | M093065-250mg |
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine |
1187168-80-4 | 250mg |
$ 440.00 | 2022-06-02 | ||
Fluorochem | 203464-1g |
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine |
1187168-80-4 | 97% | 1g |
£554.00 | 2022-02-28 | |
Fluorochem | 203464-2g |
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine |
1187168-80-4 | 97% | 2g |
£837.00 | 2022-02-28 |
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine 関連文献
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridineに関する追加情報
Introduction to 2-Methyl-4-(2-Trifluoromethylbenzoyl)Pyridine (CAS No. 1187168-80-4)
The compound 2-Methyl-4-(2-Trifluoromethylbenzoyl)Pyridine, identified by the CAS number 1187168-80-4, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a trifluoromethyl-substituted benzoyl group and a methyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for research and development in drug discovery, material science, and synthetic chemistry.
The synthesis of 2-Methyl-4-(2-Trifluoromethylbenzoyl)Pyridine involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels, ensuring the compound's reliability for downstream applications. The key steps in its synthesis include the preparation of the benzoyl derivative with a trifluoromethyl group and its subsequent coupling with a methyl-substituted pyridine ring. These reactions are typically carried out under controlled conditions to ensure the stability and selectivity of the product.
In terms of pharmacological applications, 2-Methyl-4-(2-Trifluoromethylbenzoyl)Pyridine has shown promising results in preclinical studies. Researchers have explored its potential as a modulator of various biological targets, including enzymes, receptors, and ion channels. Recent studies have highlighted its ability to inhibit certain kinases involved in cancer progression, suggesting its potential as an anticancer agent. Additionally, the compound has demonstrated anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.
The structural features of 2-Methyl-4-(2-Trifluoromethylbenzoyl)Pyridine also make it an attractive candidate for material science applications. Its aromaticity and electron-withdrawing groups contribute to its stability and electronic properties, which are desirable in the development of advanced materials such as organic semiconductors and optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their thermal and mechanical properties.
In conclusion, 2-Methyl-4-(2-Trifluoromethylbenzoyl)Pyridine (CAS No. 1187168-80-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for researchers and developers in the fields of chemistry, pharmacology, and materials science.
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